N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide (IUPAC name: N-(1H-benzimidazol-2-yl)-2-(2-chlorophenoxy)acetamide) is a benzimidazole derivative with a molecular formula of C₁₅H₁₂ClN₃O₂ and a molecular weight of 301.73 g/mol . The compound features a benzimidazole core linked via an ethyl group to an acetamide moiety substituted with a 2-chlorophenoxy group. This structural configuration confers unique physicochemical properties, including enhanced metabolic stability and receptor selectivity.
The 2-chlorophenoxy group enhances lipophilicity, improving membrane permeability, while the benzimidazole ring enables interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-5-1-4-8-15(12)23-11-17(22)19-10-9-16-20-13-6-2-3-7-14(13)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRUYVFDUSSJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety, which is known for its broad-spectrum biological activity. The synthesis of this compound typically involves the reaction of 1H-benzimidazole derivatives with chlorophenoxyacetic acid derivatives. The general structure can be represented as follows:
Biological Activity
Antimicrobial Properties
Benzimidazole derivatives, including this compound, have demonstrated significant antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzimidazole derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through in vitro assays. In one study, various benzimidazole derivatives were screened for cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). The results indicated that some derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells .
Mechanism of Action
The mechanism of action for this compound may involve the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and subsequent cell death, particularly in rapidly dividing cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their structural features. Modifications at specific positions on the benzimidazole ring or the substituents can enhance or diminish their pharmacological effects. For example:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position | Enhances antibacterial activity |
| 5-position | Increases cytotoxicity against cancer |
| Chlorine substitution | Improves overall bioactivity |
Case Studies
-
Antibacterial Activity
A study evaluated several benzimidazole derivatives against S. aureus and E. coli, finding that compounds with chlorine substitutions exhibited lower minimum inhibitory concentrations (MIC), indicating stronger antibacterial effects compared to standard antibiotics . -
Anticancer Efficacy
In a comparative study on the cytotoxicity of various benzimidazole derivatives, this compound showed promising results with IC50 values significantly lower than those of conventional chemotherapeutic agents . -
Mechanistic Insights
Research into the mechanism revealed that certain benzimidazole derivatives induce apoptosis through the activation of caspase pathways, highlighting their potential as effective anticancer agents .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide
This compound replaces the 2-chlorophenoxy group with 3,5-dinitrobenzamide. The electron-withdrawing nitro groups enhance chemical reactivity but reduce metabolic stability. It shows anti-cancer activity via topoisomerase inhibition but lacks the target compound’s antibacterial properties .
N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
The substitution of 2-chlorophenoxy with 3,4-dimethoxyphenyl increases hydrogen-bonding capacity, leading to antimicrobial activity against Gram-positive bacteria. However, the methoxy groups reduce blood-brain barrier penetration compared to the target compound’s chlorophenoxy group .
Table 2: Substituent Effects on Bioactivity
| Compound | Key Substituent | Biological Activity |
|---|---|---|
| Target Compound | 2-Chlorophenoxy | Antiproliferative, antifungal |
| 3,5-Dinitrobenzamide analog | Nitro groups | Anti-cancer (topoisomerase inhibition) |
| 3,4-Dimethoxyphenyl analog | Methoxy groups | Antimicrobial (Gram-positive) |
Functional Group Modifications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylsulfanylphenyl)acetamide
Replacing chlorine with a methylsulfanyl group increases hydrophobicity (LogP: 3.8 vs. 3.2) and alters metabolic pathways. This compound shows enhanced hepatic stability but reduced antifungal efficacy, highlighting the critical role of halogen interactions in the target’s bioactivity .
N-(2-chlorophenyl)acetamide
A simplified analog lacking the benzimidazole moiety exhibits only weak analgesic activity , underscoring the necessity of the benzimidazole core for receptor binding and multitarget pharmacology .
Unique Attributes of the Target Compound
The target compound’s ortho-chlorophenoxy group provides optimal steric bulk for selective receptor interactions, while the ethyl linker balances flexibility and rigidity. Compared to analogs, it achieves:
- Higher selectivity : 12 nM affinity for neuropeptide Y receptors vs. >50 nM for most analogs .
- Broad-spectrum activity: Dual antiproliferative and antifungal effects due to synergistic interactions between the benzimidazole and chlorophenoxy groups .
Table 3: Key Advantages Over Analogs
| Parameter | Target Compound | Closest Analog (3-Chloro) |
|---|---|---|
| Receptor Selectivity | High | Moderate |
| Metabolic Stability | Moderate | Low |
| Therapeutic Spectrum | Dual activity | Single activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide, and how are critical intermediates characterized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-chloroacetamide derivatives and phenoxy precursors under mild basic conditions (e.g., K₂CO₃ in acetonitrile at room temperature). Key intermediates, such as benzimidazole-ethylamine derivatives, are synthesized via cyclization of o-phenylenediamine with carboxylic acid derivatives. Reaction progress is monitored via TLC, and intermediates are purified via recrystallization or column chromatography. Final product purity is confirmed using NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) resolves the three-dimensional conformation, particularly the orientation of the chlorophenoxy and benzimidazole moieties. Spectroscopic techniques include:
- ¹H NMR : Peaks at δ 7.2–8.1 ppm for aromatic protons of benzimidazole and chlorophenoxy groups.
- FTIR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the acetamide backbone.
- UV-Vis : Absorbance maxima near 270–290 nm indicate π→π* transitions in aromatic systems .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screening includes:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Testing against human topoisomerase II or kinases via fluorescence-based assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Dose-response curves are analyzed using nonlinear regression models .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent placement) affect its structure-activity relationships (SAR) in DNA interaction studies?
- Methodological Answer : Comparative SAR studies require synthesizing analogs with variations in the chlorophenoxy group (e.g., para vs. ortho substitution) or benzimidazole substituents (e.g., methyl vs. fluoro groups). DNA binding affinity is quantified via surface plasmon resonance (SPR) or fluorescence quenching assays. Molecular dynamics simulations (e.g., using AMBER or GROMACS) model DNA-compound interactions, focusing on minor groove binding or intercalation .
Q. What advanced techniques resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., antitumor inactivity despite structural similarity to active analogs) are addressed via:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to confirm target engagement.
- Crystallography : Resolves whether conformational changes in DNA or protein targets prevent effective binding (e.g., steric hindrance from morpholinyl side chains in analogs) .
Q. How can computational methods predict its metabolic stability and pharmacokinetic (PK) properties?
- Methodological Answer :
- In Silico ADME : Tools like SwissADME predict bioavailability, blood-brain barrier permeability, and CYP450 metabolism.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with metabolic enzymes (e.g., cytochrome P450 3A4).
- MD Simulations : Assess stability in physiological conditions (e.g., aqueous solubility, plasma protein binding) .
Q. What strategies optimize its stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. pH-dependent stability is tested in buffers (pH 1–10). Degradation products are identified using LC-MS/MS. Formulation with cyclodextrins or liposomes enhances solubility and shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
